molecular formula C14H16N4O B12250802 N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide

N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide

Cat. No.: B12250802
M. Wt: 256.30 g/mol
InChI Key: UJOOSKXCBLIPPH-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-(4-phenyltriazol-1-yl)acetamide

InChI

InChI=1S/C14H16N4O/c19-14(15-8-11-6-7-11)10-18-9-13(16-17-18)12-4-2-1-3-5-12/h1-5,9,11H,6-8,10H2,(H,15,19)

InChI Key

UJOOSKXCBLIPPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)CN2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide typically involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring.

    Attachment of the cyclopropylmethyl group: This step involves the alkylation of the triazole ring with a cyclopropylmethyl halide under basic conditions.

    Introduction of the acetamide group: The final step involves the acylation of the triazole ring with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanamide
  • N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propionamide

Uniqueness

N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for further functionalization.

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